molecular formula C11H12F3N5O2S B3011484 1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1421475-64-0

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3011484
CAS No.: 1421475-64-0
M. Wt: 335.31
InChI Key: IVMRGVSMFZUISZ-UHFFFAOYSA-N
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Description

1-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C11H12F3N5O2S and its molecular weight is 335.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Green Synthesis of Heterocycles: Novel heterocycles carrying triazole derivatives have been synthesized using green methods, highlighting the interest in developing environmentally friendly synthesis pathways for potentially bioactive compounds (Dawle et al., 2012).
  • Stereochemical Studies: Stereochemical investigations have provided insights into the structural properties of urea and thiourea derivatives, crucial for understanding their reactivity and potential applications (Fülöp et al., 1985).
  • Crystal Structure Analyses: Detailed crystal structure analyses of triazole derivatives have been conducted to understand their molecular packing, hydrogen bonding interactions, and overall stability, which are essential for designing compounds with desired properties (Ahmed et al., 2016).

Potential Applications

  • Biological Evaluation for Antidiabetic and Antimicrobial Activities: Some derivatives have been synthesized and evaluated for their antimicrobial and antidiabetic activities, indicating the therapeutic potential of these compounds (Faidallah et al., 2011).
  • Inhibition of Acetylcholinesterase: Research into the synthesis and biochemical evaluation of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors suggests the relevance of these compounds in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).

Properties

IUPAC Name

1-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O2S/c1-18-8(11(12,13)14)17-19(10(18)21)5-4-15-9(20)16-7-3-2-6-22-7/h2-3,6H,4-5H2,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMRGVSMFZUISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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